Equivalence in Multi-Infarct Dementia: Double-Blind Head-to-Head Comparison of Dihydroergotoxine Mesylate 4.5 mg Once Daily Versus Nicergoline 20 mg Once Daily
In a double-blind, active-controlled, randomized clinical trial involving 30 patients with mild to moderate multi-infarct dementia (diagnosed by DSM-III criteria), dihydroergotoxine mesylate (co-dergocrine mesilate) at 4.5 mg once daily was directly compared with nicergoline at 20 mg once daily over an 8-week treatment period [1]. Both treatments produced statistically significant improvements in most cognitive and thymopsychic functions measured, with the effects of dihydroergotoxine mesylate demonstrating efficacy that was equivalent overall to the comparator nicergoline [1]. This head-to-head trial establishes that dihydroergotoxine mesylate achieves comparable therapeutic outcomes at a substantially lower milligram dose (4.5 mg vs. 20 mg), indicating a higher per-milligram clinical potency in this indication.
| Evidence Dimension | Clinical efficacy in multi-infarct dementia |
|---|---|
| Target Compound Data | 4.5 mg once daily; statistically significant improvement in SCAG total score and AD Test performance |
| Comparator Or Baseline | Nicergoline 20 mg once daily |
| Quantified Difference | Equivalent overall efficacy; dihydroergotoxine mesylate achieves comparable clinical outcomes at a 4.4-fold lower milligram dose |
| Conditions | 8-week double-blind, active-controlled RCT; 30 patients; SCAG (Sandoz Clinical Assessment Geriatric Scale), AD Test (alphabetischer Durchstreichtest) |
Why This Matters
Procurement decisions for dementia research protocols can rely on this direct evidence of non-inferior efficacy to nicergoline at a substantially lower per-dose milligram requirement.
- [1] Ladurner G, Erhart P, Erhart C, Scheiber V. Therapie des hirnorganischen Psychosyndroms mit Nicergolin in täglicher Einmalgabe. Wien Klin Wochenschr. 1991;103(1):8-14. PMID: 2014712. View Source
